7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound with a molecular formula of C17H20BrNO2 and a molecular weight of 350.25 g/mol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in solvents like water or acetic acid.
Reduction: : LiAlH4, in solvents like ether or THF.
Substitution: : Various nucleophiles, in solvents like DCM or DMF.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of different substituted benzoxazepines.
Scientific Research Applications
This compound is used in various scientific research applications, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying biological systems and pathways.
Medicine: : Potential use in drug discovery and development.
Industry: : Applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the cyclohexenyl group. Similar compounds might include other benzoxazepines or brominated organic molecules. the exact structure and functional groups make it distinct in its reactivity and applications.
List of Similar Compounds
4,5-dihydro-1,4-benzoxazepin-3(2H)-one
7-bromo-4-(2-cyclohexyl)ethyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Other brominated benzoxazepines
Properties
IUPAC Name |
7-bromo-4-[2-(cyclohexen-1-yl)ethyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c18-15-6-7-16-14(10-15)11-19(17(20)12-21-16)9-8-13-4-2-1-3-5-13/h4,6-7,10H,1-3,5,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASUKGGFPPPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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